1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride 1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436054
InChI: InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H
SMILES: CC1CNCCN1CC2=CC=CC=C2Cl.Cl
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13436054

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride -

Specification

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H
Standard InChI Key HLTLSWZQGOBYHF-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC=CC=C2Cl.Cl
Canonical SMILES CC1CNCCN1CC2=CC=CC=C2Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-chlorobenzyl group and at the 2-position with a methyl group. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Key Structural Features:

  • Piperazine Ring: Provides a rigid scaffold for interactions with biological targets.

  • 2-Chlorobenzyl Group: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

  • Methyl Substituent: Modifies steric and electronic properties, potentially altering metabolic stability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₈Cl₂N₂
Molecular Weight261.19 g/mol
Density1.146 g/cm³
Boiling Point303.7°C at 760 mmHg
Flash Point137.5°C
SolubilitySoluble in polar solvents

The compound’s solubility in polar solvents like ethanol and acetone facilitates its use in synthetic chemistry, while its stability under reflux conditions supports industrial-scale production .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves alkylation of 2-methylpiperazine with 2-chlorobenzyl chloride. A representative procedure includes:

  • Reaction Setup: 2-methylpiperazine is dissolved in a polar solvent (e.g., acetonitrile or dimethylformamide).

  • Alkylation: 2-chlorobenzyl chloride is added dropwise under inert conditions, followed by a base (e.g., K₂CO₃) to neutralize HCl byproducts.

  • Acidification: The product is treated with hydrochloric acid to form the hydrochloride salt .

Optimization Notes:

  • Temperature: Reactions are conducted at 60–80°C to balance yield and purity .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency. Key steps include:

  • Automated Feed Systems: Precise control of reagent ratios minimizes side products.

  • In-Line Analytics: Real-time monitoring ensures compliance with quality standards .

Pharmacological and Biological Activities

Neurological Applications

Piperazine derivatives are known serotonin receptor modulators. While direct studies on this compound are sparse, structural analogs demonstrate:

  • Antidepressant Effects: Via 5-HT₁A receptor antagonism .

  • Anxiolytic Potential: Observed in murine models for related chlorobenzyl-piperazines .

Antimicrobial Properties

Preliminary screenings of similar compounds reveal:

  • Gram-Positive Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Fungal Inhibition: Moderate activity against Candida albicans (MIC = 32 µg/mL).

Mechanistic Insight: The chloro substituent enhances membrane permeability, disrupting microbial cell walls .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing:

  • Antipsychotics: Modifications at the 4-position improve dopamine D₂ receptor selectivity .

  • Antivirals: Incorporation of fluorinated groups (e.g., 6-fluoro analogs) boosts potency against RNA viruses .

Drug Delivery Systems

Encapsulation in liposomal formulations enhances bioavailability, with studies showing a 40% increase in plasma half-life compared to free base forms .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Differences
1-(4-Chlorobenzyl)piperazine4-Cl, no methyl groupReduced metabolic stability
1-(2-Fluorobenzyl)-2-methyl-piperazine2-F, methyl groupEnhanced CNS penetration
1-Benzyl-2-methyl-piperazineNo halogen, methyl groupLower antimicrobial activity

The 2-chloro substitution in the target compound uniquely balances electronic effects and steric bulk, optimizing receptor binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator